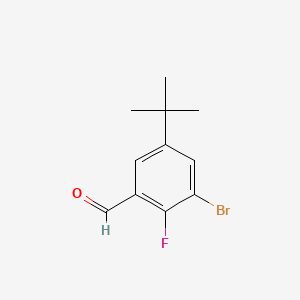

3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-tert-butyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFXKRYZYONFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716491 | |

| Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-24-5 | |

| Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-t-butyl-2-fluorobenzaldehyde chemical properties

An In-depth Technical Guide to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Introduction

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde with significant potential in various fields of chemical research.[1] Its unique structure, featuring a bromine atom, a fluorine atom, a bulky tert-butyl group, and a reactive aldehyde functional group, makes it a valuable intermediate and building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

The compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1] The presence of halogen substituents and a tert-butyl group influences its steric and electronic properties, impacting its reactivity and physical characteristics.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂BrFO | [1][2] |

| Molecular Weight | 259.1 g/mol | [2] |

| IUPAC Name | 3-bromo-5-tert-butyl-2-fluorobenzaldehyde | [2] |

| CAS Number | 1291487-24-5 | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 43 °C to 45 °C | [1] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O | [1][2] |

| InChI Key | FHFXKRYZYONFSV-UHFFFAOYSA-N | [2] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the downfield region of 9.5-10.5 ppm, a result of the deshielding effect from the carbonyl group.[1] Signals corresponding to the aromatic protons and the tert-butyl group protons would also be present in their expected regions.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides detailed information about the carbon framework.[1] A distinctive peak for the carbonyl carbon is observed significantly downfield, typically between 190-200 ppm.[1]

-

Mass Spectrometry : Mass spectrometry is used for determining the molecular weight and analyzing fragmentation patterns.[1] The molecular ion peak will exhibit a characteristic M/M+2 isotope pattern (at m/z 259/261) due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.[1]

Table 2: Key Spectroscopic Data Interpretation

| Technique | Feature | Expected Chemical Shift / m/z |

| ¹H NMR | Aldehydic Proton (CHO) | ~9.5 - 10.5 ppm (singlet)[1] |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 - 200 ppm[1] |

| Mass Spec | Molecular Ion Peak [M]⁺ | m/z 259/261 (Isotopic pattern for Br)[1] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound is a multi-step process that requires precise control to achieve the desired substitution pattern on the benzene ring.[1] Common strategies include:

-

Halogenation : A primary route involves the bromination of a precursor molecule, such as 5-tert-butyl-2-fluorobenzaldehyde, using bromine in a suitable solvent.[1]

-

Functional Group Interconversion : Standard organic reactions can be employed to transform existing functional groups on a substituted benzene ring to yield the final aldehyde product.[1]

Caption: General workflow for the synthesis of the target compound.

Reactivity

The chemical behavior of this compound is dictated by its functional groups: the aldehyde and the substituted aromatic ring.

-

Aldehyde Group Reactivity : The aldehyde moiety is a key reactive center.[2] It readily undergoes nucleophilic addition reactions with various nucleophiles such as organometallic reagents (e.g., Grignard reagents) and hydrides.[2] For example, reduction with sodium borohydride yields the corresponding primary alcohol, (3-bromo-5-t-butyl-2-fluorophenyl)methanol.[2]

-

Aromatic Ring Reactivity : The benzene ring can participate in electrophilic aromatic substitution, although the existing substituents (bromo, fluoro, and tert-butyl groups) will direct the position of any new substituents and influence the reaction rate.[1]

Caption: Reactivity of the aldehyde group via nucleophilic addition.

Applications

This compound is a versatile building block with applications in several areas of chemical science.

-

Pharmaceutical Development : It serves as a key intermediate for synthesizing more complex, biologically active molecules for drug discovery.[1][3] The presence of fluorine is a common feature in many modern pharmaceuticals.[2]

-

Organic Synthesis : It is used as an intermediate in the synthesis of complex molecules like dihydrobenzoxaboroles.[1]

-

Material Science : The aromatic functionality makes it suitable for the development of novel polymers and other materials with specific electronic or physical properties.[1][3]

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided results, data for structurally similar compounds like 2-Bromo-5-fluorobenzaldehyde and 5-Bromo-2-fluorobenzaldehyde indicate that it should be handled with care. Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7]

-

Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Avoid breathing dust and prevent contact with skin and eyes.[4][6]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] It may be air-sensitive and should be stored under an inert atmosphere.[4][7]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[4]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 5-tert-butyl-2-fluorobenzaldehyde

This protocol is a representative procedure based on general halogenation methods.[1]

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-tert-butyl-2-fluorobenzaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).

-

Cooling : Cool the reaction mixture to 0-5 °C using an ice bath.

-

Bromination : Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the stirred reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Work-up : Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

Characterization : Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Protocol 2: Reduction of Aldehyde to Primary Alcohol

This protocol describes a standard reduction of the aldehyde group.[2]

-

Dissolution : Dissolve this compound (1 equivalent) in an alcoholic solvent such as methanol or ethanol in a round-bottom flask.

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Reduction : Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.

-

Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC analysis shows complete consumption of the starting material.

-

Work-up : Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure to yield the crude (3-bromo-5-t-butyl-2-fluorophenyl)methanol, which can be further purified if necessary.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on a regioselective synthesis starting from a commercially available precursor. This document includes a detailed experimental protocol, tabulated quantitative data, and a visual representation of the synthesis pathway.

Introduction

This compound is an aromatic aldehyde containing a unique substitution pattern of bromine, fluorine, and a bulky tert-butyl group. This arrangement of functional groups makes it a key intermediate for the synthesis of complex organic molecules, including pharmaceuticals and novel materials. The strategic placement of these substituents allows for diverse subsequent chemical modifications. This guide outlines a robust and efficient synthesis pathway for this compound.

Synthesis Pathway Overview

The recommended synthesis of this compound commences with the commercially available starting material, 2-Bromo-4-tert-butyl-1-fluorobenzene. The key transformation is the introduction of a formyl group at the position ortho to the fluorine atom. This is achieved through a directed ortho-lithiation reaction, followed by quenching the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF). The fluorine atom acts as a powerful directing group, facilitating the regioselective deprotonation at the adjacent carbon.

The overall synthetic transformation is depicted in the following workflow:

Figure 1. Synthesis workflow for this compound.

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of this compound.

Materials:

-

2-Bromo-4-tert-butyl-1-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Schlenk line or glovebox for inert atmosphere techniques

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon/nitrogen inlet is assembled. The glassware should be oven-dried and cooled under an inert atmosphere before use.

-

Initial Charging: The flask is charged with 2-Bromo-4-tert-butyl-1-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained at or below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Bromo-4-tert-butyl-1-fluorobenzene | C₁₀H₁₂BrF | 231.10 | Liquid |

| This compound | C₁₁H₁₂BrFO | 259.11 | Solid |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value/Range |

| Molar Ratio (Substrate:n-BuLi:DMF) | 1 : 1.1 : 1.5 |

| Reaction Temperature | -78 °C to rt |

| Reaction Time | 3-4 hours |

| Expected Yield | 60-80% |

| Purity (post-chromatography) | >95% |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Assignment |

| Aldehyde Proton | ~10.3 | s | -CHO |

| Aromatic Proton | ~7.8 | d | Ar-H |

| Aromatic Proton | ~7.6 | d | Ar-H |

| tert-Butyl Protons | ~1.3 | s | -C(CH₃)₃ |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) | Assignment |

| Carbonyl Carbon | ~188 | -CHO |

| Aromatic Carbons | 160-115 | Ar-C |

| Quaternary Carbon | ~35 | -C (CH₃)₃ |

| Methyl Carbons | ~31 | -C(C H₃)₃ |

| Mass Spectrometry (EI) | m/z | Interpretation |

| Molecular Ion | 258, 260 | [M]⁺, [M+2]⁺ (due to Br isotopes) |

| Major Fragment | 243, 245 | [M-CH₃]⁺ |

Note: The spectroscopic data presented are typical expected values and may vary slightly based on the specific experimental conditions and instrumentation.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Anhydrous solvents are essential for the success of the reaction. Ensure that THF and DMF are properly dried before use.

-

The reaction should be performed in a well-ventilated fume hood.

-

The quenching step can be exothermic and should be performed slowly and with caution.

Conclusion

The synthesis of this compound via directed ortho-lithiation of 2-Bromo-4-tert-butyl-1-fluorobenzene is a highly efficient and regioselective method. This technical guide provides a comprehensive framework for researchers to successfully perform this synthesis. The detailed protocol, combined with the expected quantitative and spectroscopic data, serves as a valuable resource for the preparation of this important chemical intermediate.

The Versatile Building Block: A Technical Guide to 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde (CAS 1291487-24-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde (CAS number 1291487-24-5), a key intermediate in organic synthesis and drug discovery. This document details its physicochemical characteristics, provides illustrative synthetic and reaction protocols, and explores its role in the development of targeted therapeutics, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Properties and Data

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde. The presence of bromine, fluorine, and a bulky tert-butyl group on the benzaldehyde scaffold imparts unique reactivity and makes it a valuable precursor for complex molecular architectures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1291487-24-5 | N/A |

| Molecular Formula | C₁₁H₁₂BrFO | [1] |

| Molecular Weight | 259.12 g/mol | [1] |

| IUPAC Name | 3-bromo-5-(tert-butyl)-2-fluorobenzaldehyde | N/A |

| Synonyms | 3-Bromo-5-(1,1-dimethylethyl)-2-fluorobenzaldehyde | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 43-45 °C | [1] |

Spectroscopic Data (Reference Data for Similar Compounds)

While specific spectra for CAS 1291487-24-5 are not publicly available, the following table provides reference chemical shifts for similar substituted benzaldehydes, which can aid in the characterization of this compound.

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | Aldehydic proton | 9.5 - 10.5 | Singlet |

| ¹H NMR | Aromatic protons | 7.0 - 8.0 | Multiplet |

| ¹H NMR | tert-Butyl protons | 1.2 - 1.4 | Singlet |

| ¹³C NMR | Carbonyl carbon | 185 - 195 | Singlet |

| ¹³C NMR | Aromatic carbons | 110 - 160 | Multiplets |

| ¹³C NMR | tert-Butyl quaternary C | 30 - 40 | Singlet |

| ¹³C NMR | tert-Butyl methyl C | 25 - 35 | Singlet |

Synthesis and Reactivity

The synthesis of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde can be achieved through various synthetic strategies, typically involving electrophilic aromatic substitution on a pre-functionalized benzene ring.

Illustrative Synthetic Pathway

A plausible synthetic route involves the bromination of 5-tert-butyl-2-fluorobenzaldehyde. The reaction conditions would need to be carefully controlled to ensure regioselectivity.

References

An In-depth Technical Guide to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group, a bromine atom, and a fluorine atom, imparts specific steric and electronic properties that make it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. The presence of multiple reactive sites—the aldehyde carbonyl group, the carbon-bromine bond amenable to cross-coupling reactions, and the activated aromatic ring—allows for diverse chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, tailored for professionals in research and drug development.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 3, a tert-butyl group at position 5, and a fluorine atom at position 2, relative to the aldehyde group at position 1.

| Identifier | Value |

| IUPAC Name | 3-bromo-5-tert-butyl-2-fluorobenzaldehyde[1] |

| CAS Number | 1291487-24-5[1] |

| Molecular Formula | C₁₁H₁₂BrFO[1] |

| Molecular Weight | 259.118 g/mol [1] |

| SMILES | CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O[1] |

| InChI | InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3[1] |

| InChI Key | FHFXKRYZYONFSV-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

This compound is typically a white to light yellow crystalline solid at room temperature, with a melting point in the range of 43-45 °C.[1]

Spectroscopic Characterization

While a complete set of spectra for this specific molecule is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Aldehydic proton (CHO) singlet between δ 9.5-10.5 ppm. Aromatic protons as multiplets in the aromatic region. A singlet for the tert-butyl protons around δ 1.3 ppm.[2] |

| ¹³C NMR | Carbonyl carbon signal around δ 190-200 ppm. Signals for aromatic carbons, with chemical shifts influenced by the substituents. Signals for the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry | Molecular ion peaks [M]+ and [M+2]+ with approximately equal intensity, characteristic of a monobrominated compound, at m/z 258 and 260.[2] Fragmentation may involve the loss of the aldehyde group (CHO), bromine, and cleavage of the tert-butyl group. |

| Infrared (IR) | Strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-H stretching of the aldehyde group. Aromatic C=C stretching bands. C-F and C-Br stretching vibrations in the fingerprint region. |

Crystallographic Data

No experimental crystal structure for this compound is publicly available. However, the crystal structure of the closely related compound, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde , provides insight into the likely solid-state conformation. In this analog, the non-hydrogen atoms of the substituted benzene ring and the aldehyde group are essentially coplanar.

| Crystallographic Data for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 9.9727(19) Å, b = 12.174(2) Å, c = 18.558(3) Å |

| Volume | 2253.0(7) ų |

| Z | 8 |

Data obtained from the crystallographic study of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted benzaldehydes. A common strategy involves the formylation of a suitably substituted benzene derivative, followed by halogenation.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis starts from the commercially available 4-tert-butylanisole.

-

Fluorination: The starting material, 4-tert-butylanisole, is first fluorinated at the 2-position. This can be achieved using an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically carried out in an inert solvent like acetonitrile at room temperature.

-

Formylation: The resulting 2-fluoro-4-tert-butylanisole is then subjected to a formylation reaction to introduce the aldehyde group. The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is a suitable method. This reaction typically proceeds at elevated temperatures.

-

Bromination: The final step is the selective bromination of the 5-tert-butyl-2-fluorobenzaldehyde intermediate at the 3-position. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, or with bromine in a suitable solvent like acetic acid.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications

The reactivity of this compound is governed by the interplay of its functional groups and substituents.

Reactivity of the Aldehyde Group

The aldehyde functionality is a key site for nucleophilic addition and condensation reactions. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the fluorine and bromine atoms, making it more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.

-

Nucleophilic Addition: It can undergo reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, and can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Wittig reaction to form alkenes, and aldol-type reactions.

Reactivity of the Aromatic Ring

The bromine atom on the aromatic ring is a versatile handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The carbon-bromine bond can be readily converted to a carbon-carbon bond by reacting with boronic acids or their esters in the presence of a palladium catalyst.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.

-

Sonogashira Coupling: The bromine can be substituted with an alkyne group.

The fluorine and tert-butyl groups also influence the regioselectivity of any further electrophilic aromatic substitution reactions, although the ring is generally deactivated towards such reactions due to the presence of the electron-withdrawing aldehyde and halogen groups.

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a highly functionalized arene with significant potential in the synthesis of novel organic molecules. Its distinct substitution pattern provides a platform for a variety of chemical modifications, making it an attractive starting material for the construction of complex pharmaceuticals and advanced materials. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity.

References

In-Depth Technical Guide: Spectroscopic Data for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected spectroscopic characteristics based on analysis of its functional groups and data from structurally related compounds. It also outlines a plausible synthetic route and general experimental protocols for acquiring the spectroscopic data.

Chemical Structure and Properties

IUPAC Name: 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde Molecular Formula: C₁₁H₁₂BrFO Molecular Weight: 259.12 g/mol [1] CAS Number: 1291487-24-5[1]

Physical Properties: This compound is expected to be a solid at room temperature, appearing as white to light yellow crystals or powder.[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | d | 1H | Aromatic proton (H-6) |

| ~7.6 | d | 1H | Aromatic proton (H-4) |

| ~1.3 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde carbonyl carbon (C=O) |

| ~160 (d) | C-F |

| ~140 | C-Br |

| ~138 | C-C(CH₃)₃ |

| ~135 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 (d) | Aromatic C-CHO |

| ~35 | Quaternary carbon of tert-butyl group |

| ~31 | Methyl carbons of tert-butyl group |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch (tert-butyl) |

| ~2870 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

| ~680 | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 258/260 | Molecular ion peak [M]⁺ with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 243/245 | [M-CH₃]⁺ |

| 229/231 | [M-CHO]⁺ |

| 201/203 | [M-C(CH₃)₃]⁺ |

| 172 | [M-Br-CHO]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of the analogous 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. The proposed synthesis involves the bromination of 5-tert-butyl-2-fluorobenzaldehyde.

Materials:

-

5-tert-butyl-2-fluorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-tert-butyl-2-fluorobenzaldehyde in a minimal amount of anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field instrument.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Instrument: Mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 350.

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Logical relationships in the structural elucidation of the compound.

References

An In-Depth Technical Guide to 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group, a bromine atom, and a fluorine atom, imparts specific reactivity and properties that make it a valuable building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and material science.[1] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Synonyms

The nomenclature and identifiers for this compound are crucial for accurate sourcing and documentation in a research setting.

IUPAC Name: 3-bromo-5-tert-butyl-2-fluorobenzaldehyde[1]

Synonyms:

-

3-Bromo-5-(1,1-dimethylethyl)-2-fluorobenzaldehyde[1]

-

Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro-[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and application of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1291487-24-5 | [1] |

| Molecular Formula | C₁₁H₁₂BrFO | [1] |

| Molecular Weight | 259.12 g/mol | Calculated |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 43 - 45 °C | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Aldehydic proton expected as a singlet between δ 9.5-10.5 ppm. | [1] |

| Mass Spectrometry | Molecular ion peak at m/z 259/261, showing the characteristic isotopic pattern for a bromine-containing compound. | [1] |

Synthesis and Experimental Protocols

General Synthesis Workflow

A logical synthetic pathway would start from the commercially available 5-tert-butyl-2-fluorobenzaldehyde. The electron-donating tert-butyl group and the ortho,para-directing fluorine atom would influence the position of the incoming electrophile (bromine).

Caption: General synthesis workflow for 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde.

Illustrative Experimental Protocol: Bromination of an Aromatic Aldehyde

The following is a generalized protocol for the bromination of a substituted benzaldehyde, which can be adapted for the synthesis of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde. Note: This is an illustrative protocol and requires optimization for the specific substrate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 5-tert-butyl-2-fluorobenzaldehyde in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the solution.

-

Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with constant stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde.

Reactivity and Applications

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a valuable intermediate due to the reactivity of its functional groups. The aldehyde can undergo nucleophilic addition and condensation reactions, while the bromine atom is susceptible to various cross-coupling reactions.

Key Application: Synthesis of Dihydrobenzoxaboroles

A significant application of this compound is in the synthesis of dihydrobenzoxaboroles, which are important scaffolds in medicinal chemistry.[1] The reaction typically involves a palladium-catalyzed cross-coupling with a diboron reagent, followed by intramolecular cyclization.

Caption: Reaction pathway for the synthesis of dihydrobenzoxaboroles.

Applications in Drug Discovery and Material Science

The unique structural features of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde make it an attractive starting material for various applications.

Caption: Relationship between the compound's features and its applications.

In drug discovery , the compound serves as a key intermediate for introducing a substituted phenyl ring into a larger molecule. The presence of the halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[1]

In material science , this molecule can be used in the synthesis of novel polymers and organic electronic materials. The aldehyde functionality can be used for polymerization reactions, while the aromatic core with its substituents can influence the electronic properties of the resulting materials.[1]

Conclusion

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a strategically important chemical intermediate with significant potential in both pharmaceutical and material science research. Its synthesis, while requiring careful control, provides access to a versatile building block for the creation of complex and functional molecules. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a solid at room temperature, typically appearing as a white to light yellow powder or crystals, with a melting point in the range of 43 °C to 45 °C.[1] Its molecular structure, featuring a polar aldehyde group and a largely nonpolar substituted benzene ring, dictates its solubility behavior in various organic solvents. Understanding this behavior is paramount for its use in synthetic chemistry, enabling appropriate solvent selection for reactions, purification, and formulation. This guide aims to provide researchers and drug development professionals with the necessary information to effectively work with this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in a range of common organic solvents can be predicted. The presence of the polar carbonyl group suggests some affinity for polar solvents, while the bulky, nonpolar t-butyl group and the halogenated aromatic ring indicate good solubility in nonpolar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the aldehyde oxygen, but the nonpolar bulk of the molecule may limit very high solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for a wide range of organic compounds and should readily dissolve this molecule. |

| Esters | Ethyl acetate | High | The polarity of the ester group is compatible with the aldehyde, and the overall structure is well-solvated. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The ketone carbonyl is similar in polarity to the aldehyde, promoting good miscibility. |

| Hydrocarbons | Hexane, Toluene | Low to Moderate | While the t-butyl and aromatic ring are nonpolar, the polar aldehyde group will limit solubility in highly nonpolar solvents like hexane. Toluene may be a better solvent due to its aromatic nature. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic solids. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols are recommended for determining the solubility of this compound.

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by filtration (using a syringe filter compatible with the solvent) or centrifugation.[3]

-

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.[3]

This method is useful for determining the temperature dependence of solubility.

Methodology:

-

Preparation: Place a known mass of this compound into a temperature-controlled vessel with a known volume of the chosen solvent.

-

Heating and Observation: Slowly heat the mixture while stirring continuously. Visually monitor the suspension or use a turbidity sensor.

-

Clear Point Detection: The temperature at which the last solid particle dissolves is recorded as the "clear point."[3] This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process with different concentrations to generate a solubility curve as a function of temperature.

Visualizations

The following diagram illustrates the general workflow for the Equilibrium Solubility Method.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] The following diagram illustrates this logical relationship.

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure allows for reliable predictions of its solubility in common organic solvents. For precise measurements, the detailed experimental protocols provided in this guide, such as the shake-flask method, can be readily implemented. A thorough understanding and empirical determination of its solubility are crucial for optimizing its use in synthetic organic chemistry and advancing its potential applications in drug discovery and materials science.

References

Technical Guide: Physicochemical Properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document outlines its melting point, provides context for its boiling point, and details the standardized experimental protocols for these determinations.

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 43 - 45 °C | [1] |

| Boiling Point | Data not available | |

| Molecular Formula | C₁₁H₁₂BrFO | [1] |

| Molecular Weight | 259.118 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and accurate technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample tightly into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Melting Point Determination:

-

The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Boiling Point (Microscale Method)

For small quantities of a liquid or a low-melting solid, a microscale boiling point determination can be employed.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount (approximately 0.2-0.3 mL) of the liquefied this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube is placed into the test tube with its open end down.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is submerged in a heating bath. The bath is heated gradually.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs as the air trapped in the capillary expands and is replaced by the vapor of the substance.

-

Boiling Point Determination: The heating is discontinued when a rapid and continuous stream of bubbles is observed. The liquid is allowed to cool.

-

Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the substance equals the atmospheric pressure.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a novel benzaldehyde derivative, from synthesis to property determination.

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

References

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was located; therefore, the information presented herein is extrapolated from related chemical entities. All laboratory work should be conducted with a thorough understanding of the potential hazards and under the supervision of qualified personnel.

Chemical and Physical Properties

This compound is an aromatic compound with the molecular formula C₁₁H₁₂BrFO.[1] It is a solid at room temperature, appearing as a white to light yellow powder or crystals.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂BrFO | [1] |

| Molecular Weight | 273.12 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 43-45 °C | [1] |

Hazard Identification and Safety Precautions

Based on data from structurally related compounds such as other brominated and fluorinated benzaldehydes, this compound is anticipated to present several health hazards.[2][3][4][5][6][7][8]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4][5][6][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[2][3][4][5][6][8] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[2][3][4][5][6][8] |

Precautionary Statements Summary

| Type | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][6][8] P264: Wash skin thoroughly after handling.[2][3][6][8] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[2][3][6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][6][8] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][6][8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][6][8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6][8] P312: Call a POISON CENTER or doctor if you feel unwell.[2][3][6][8] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][6][8] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3][6][8] |

Experimental Protocols: Safe Handling and Use

Given its anticipated hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times in the laboratory.

| PPE Type | Specifications |

| Eye Protection | Chemical safety goggles or a face shield.[2] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[3] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If dust is generated, a NIOSH-approved respirator may be necessary. |

General Handling Procedure

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Verify that an eyewash station and safety shower are readily accessible.[3]

-

Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, glassware).

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

-

Handle the solid material carefully to avoid generating dust.

-

-

Reaction Setup:

-

Post-Handling:

-

Thoroughly clean all equipment and the work area after use.

-

Wash hands and any exposed skin thoroughly with soap and water.[2]

-

Decontaminate or dispose of PPE as appropriate.

-

Storage

-

Store in a tightly closed container.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2] |

Reactivity and Stability

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[2]

-

Reactivity: As a benzaldehyde derivative, it can undergo nucleophilic addition at the carbonyl group and electrophilic aromatic substitution on the benzene ring.[1] It may react with strong nucleophiles like n-butyllithium.[1]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4][6]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.[2][6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. Buy this compound | 1291487-24-5 [smolecule.com]

- 2. aksci.com [aksci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

In-Depth Technical Guide: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a key building block in medicinal chemistry and materials science. This document details its chemical properties, commercial suppliers, synthetic methodologies, and potential applications in drug discovery, supported by experimental protocols and pathway visualizations.

Chemical Properties and Commercial Availability

This compound is a substituted aromatic aldehyde with the molecular formula C₁₁H₁₂BrFO.[1] Its structure, featuring a bromine atom, a fluorine atom, a bulky tert-butyl group, and a reactive aldehyde functional group, makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1291487-24-5 | [1][] |

| Molecular Formula | C₁₁H₁₂BrFO | [1] |

| Molecular Weight | 259.11 g/mol | [3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 43-45 °C | [1] |

| Purity | Typically ≥98% | [] |

Commercial Suppliers

This compound is available from several commercial chemical suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to ensure purity.

Table 2: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity |

| Smolecule | S990889 | In Stock |

| BOC Sciences | 1291487-24-5 | 98% |

| Angene | AG000YWP | - |

| eChemHub | CH-FC-40612 | - |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (Reimer-Tiemann Reaction) [4]

-

Dissolve 60 g of sodium hydroxide in 80 mL of water in a suitable reaction vessel.

-

Add 15 g of 4-tert-butylphenol to the solution and heat the mixture to 60-65 °C with stirring.

-

Slowly add 30 mL of chloroform to the reaction mixture.

-

Continue heating for one hour, during which a precipitate should form.

-

Separate the liquid layer containing the product via suction filtration.

Step 2: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (Bromination) [4]

-

To the crude 5-tert-butyl-2-hydroxybenzaldehyde from the previous step, add liquid bromine in acetic acid.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

The final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, can be purified by crystallization. A yield of up to 83% has been reported for this step.[4]

Step 3: Synthesis of this compound (Halex or Schiemann Reaction - Proposed)

-

Halex Reaction (Nucleophilic Aromatic Substitution): This would involve reacting the hydroxy compound with a fluorinating agent like potassium fluoride in an aprotic polar solvent at elevated temperatures. The ortho-activating aldehyde group should facilitate this substitution.

-

Schiemann Reaction: This would involve diazotization of a corresponding aniline precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate. This would require an additional synthetic step to convert the hydroxyl group to an amino group.

Reactivity and Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active compounds.[1] The aldehyde group readily participates in reactions such as nucleophilic additions and condensations, while the bromine atom is a handle for cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.

Potential Signaling Pathway Modulation

While specific signaling pathways modulated by direct derivatives of this compound are not yet extensively documented, the benzaldehyde scaffold is present in numerous compounds that target various biological pathways. For instance, substituted benzaldehydes are precursors to benzimidazole derivatives, which are known to interact with a range of biological targets. Furthermore, chalcone-like structures, which can be synthesized from benzaldehydes, have shown inhibitory activity against transcription factors like NF-κB, a key player in inflammatory responses.

Caption: Logical workflow from starting material to potential biological effects.

Structure-Activity Relationship (SAR) Considerations

The substituents on the benzaldehyde ring play a crucial role in the biological activity of its derivatives.

-

t-Butyl Group: The bulky tert-butyl group can provide steric hindrance, potentially leading to selective interactions with biological targets. It also increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties.

-

Bromine Atom: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. It also serves as a reactive site for further chemical modifications.

-

Fluorine Atom: The introduction of a fluorine atom can significantly impact a molecule's properties, including its metabolic stability, pKa, and binding affinity.[6] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing its interactions with receptors.

Conclusion

This compound is a valuable and versatile intermediate for researchers in drug discovery and materials science. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational role of the substituted benzaldehyde core in medicinal chemistry suggests a promising future for this compound in the development of novel therapeutics.

References

- 1. Buy this compound | 1291487-24-5 [smolecule.com]

- 3. Angene - Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro- | 1291487-24-5 | MFCD18837609 | AG000YWP [japan.angenechemical.com]

- 4. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed synthetic protocols for the derivatization of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a versatile building block in medicinal chemistry and materials science.[1] The presence of three distinct functional handles—an aldehyde, a bromine atom, and a fluorine atom—on a sterically hindered scaffold allows for orthogonal chemical modifications, making it an ideal starting material for generating diverse molecular libraries.[2] Key transformations, including Palladium-catalyzed Suzuki-Miyaura cross-coupling, reductive amination, and Wittig olefination, are detailed. These protocols offer robust methods for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a wide array of novel compounds for structure-activity relationship (SAR) studies and new material development.

Physicochemical Properties of Starting Material

This compound is a polysubstituted aromatic compound that serves as a key intermediate in organic synthesis.[1] Its structural features are critical for its reactivity and applications in pharmaceutical and material science development.[1]

| Property | Value | Reference |

| CAS Number | 1291487-24-5 | [1] |

| Molecular Formula | C₁₁H₁₂BrFO | [1] |

| Molecular Weight | 259.12 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 43-45 °C | [1] |

Synthetic Transformations and Protocols

The unique arrangement of functional groups on this compound allows for a variety of chemical modifications. The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, while the aldehyde group is amenable to nucleophilic additions, reductions, and condensations.[1][3]

Caption: Synthetic utility of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[4] This reaction is fundamental in drug discovery for synthesizing biaryl compounds.[5]

References

- 1. Buy this compound | 1291487-24-5 [smolecule.com]

- 2. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound|CAS 1291487-24-5 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-t-butyl-2-fluorobenzaldehyde as a versatile building block in medicinal chemistry. The unique substitution pattern of this aromatic aldehyde, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a bulky t-butyl group for inducing specific conformational preferences, makes it a valuable starting material for the synthesis of novel therapeutic agents.

Key Applications in Drug Discovery

This compound is a key intermediate for the synthesis of a variety of biologically active molecules. Its aldehyde functionality allows for the construction of diverse scaffolds such as Schiff bases, chalcones, and various heterocyclic systems.[1] The presence of the bromo and fluoro substituents further enhances its utility in combinatorial chemistry and lead optimization.[2]

A particularly promising application of this scaffold is in the development of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAMP-STING signaling pathway, which is crucial for innate anti-tumor immunity.[1][3] By inhibiting ENPP1, the concentration of the immune-stimulating second messenger cGAMP increases, leading to enhanced activation of the STING pathway and a more robust anti-cancer immune response.[4][5]

The structural features of this compound make it an ideal precursor for the synthesis of ENPP1 inhibitors. The aldehyde can be readily converted to an amine via reductive amination, which can then be coupled with a suitable core structure to generate potent and selective inhibitors. The bromo-fluoro-substituted phenyl ring can occupy a key pocket in the ENPP1 active site, contributing to high binding affinity.

Signaling Pathway: ENPP1-STING Axis in Cancer Immunology

The following diagram illustrates the role of ENPP1 in the cGAMP-STING pathway and the mechanism of action of ENPP1 inhibitors.

Caption: The ENPP1-STING signaling pathway in cancer.

Quantitative Data

While specific biological data for derivatives of this compound are not yet publicly available, the following table summarizes the activity of known ENPP1 inhibitors that share structural motifs that could be accessed from this starting material. This data is provided for illustrative purposes to guide drug discovery efforts.

| Compound ID | Structure (Core Moiety) | ENPP1 Inhibition (Kᵢ, nM) | Reference |

| Compound 1 | Thioacetamide | 2.9 | [1] |

| Compound 32 | Phosphonate | < 2 | [1] |

| SR-8314 | Sulfonamide | 79 | [6] |

| Compound 7c | Quinazoline-4-piperidine sulfamide | 58 | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related substituted benzaldehydes.[7]

Materials:

-

4-t-butyl-2-fluorophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Liquid bromine (Br₂)

-

Glacial acetic acid

-

Water (deionized)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Formylation: In a round-bottom flask, dissolve 4-t-butyl-2-fluorophenol in an aqueous solution of sodium hydroxide. Heat the mixture to 60-65°C.

-

Carefully add chloroform dropwise to the heated mixture. The reaction is exothermic.

-

After the addition is complete, continue heating the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product, 5-t-butyl-2-fluorobenzaldehyde, with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Bromination: Dissolve the crude 5-t-butyl-2-fluorobenzaldehyde in glacial acetic acid.

-

Slowly add a solution of liquid bromine in glacial acetic acid to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of a Putative ENPP1 Inhibitor via Reductive Amination

This protocol outlines a general procedure for the synthesis of a potential ENPP1 inhibitor using this compound as a starting material, based on established methods for synthesizing similar inhibitors.

Caption: General workflow for the synthesis of an ENPP1 inhibitor.

Materials:

-

This compound

-

A primary amine (e.g., tert-butyl carbamate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Core structure for coupling (e.g., a substituted quinazoline)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Reductive Amination: To a solution of this compound in anhydrous DCM, add the primary amine.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the intermediate amine by column chromatography.

-

Deprotection (if necessary): If a protected amine like tert-butyl carbamate was used, deprotect the amine using standard conditions (e.g., trifluoroacetic acid in DCM).

-

Coupling: Dissolve the amine intermediate and the ENPP1 inhibitor core structure in anhydrous DMF.

-

Add coupling reagents such as HATU and DIPEA to the mixture.

-

Stir at room temperature for 12-24 hours.

-

Purification: Purify the final product by preparative HPLC to yield the target ENPP1 inhibitor.

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The biological activity can then be assessed using an ENPP1 enzymatic assay.

References

- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This methodology is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials.[2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde. This substrate presents a unique challenge due to the steric hindrance imposed by the bulky tert-butyl group and the electronic deactivation conferred by the ortho-fluorine and aldehyde functionalities. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles, making fluorinated building blocks like this highly valuable in medicinal chemistry.[3][4] The resulting 3-aryl-5-t-butyl-2-fluorobenzaldehyde derivatives are key intermediates for the synthesis of novel compounds for drug discovery and materials science.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron species (typically a boronic acid or boronate ester) and an organohalide. The catalytic cycle, which is generally accepted, comprises three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Challenges and Considerations

The Suzuki coupling of this compound requires careful optimization due to the following factors:

-

Steric Hindrance: The tert-butyl group and the ortho-fluorine atom can impede the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.

-

Electronic Effects: The electron-withdrawing nature of the fluorine and aldehyde groups can decrease the electron density of the aromatic ring, making oxidative addition more challenging compared to electron-rich aryl bromides.

-

Catalyst and Ligand Selection: Overcoming the steric and electronic challenges necessitates the use of highly active palladium catalysts and bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition and reductive elimination steps.

Experimental Protocols